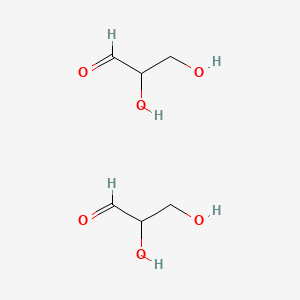

2,3-dihydroxypropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

23147-59-3; 26793-98-6; 56-82-6 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.156 |

IUPAC Name |

2,3-dihydroxypropanal |

InChI |

InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2 |

InChI Key |

NGNVWCSFFIVLAR-UHFFFAOYSA-N |

SMILES |

C(C(C=O)O)O.C(C(C=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,3-Dihydroxypropanal for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanal, commonly known as glyceraldehyde, is a pivotal intermediate in central carbon metabolism. Its strategic position in glycolysis and the pentose (B10789219) phosphate (B84403) pathway makes it an invaluable tool for metabolic studies, particularly when isotopically labeled. This technical guide provides a comprehensive overview of the chemical and enzymatic synthesis of glyceraldehyde, detailed experimental protocols for its application in metabolic labeling studies, and methods for its purification and analysis. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a probe to investigate cellular metabolism in health and disease.

Introduction

Glyceraldehyde is the simplest aldose and a fundamental building block in carbohydrate biochemistry.[1] Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key intermediate in the glycolytic pathway, linking the preparatory and payoff phases of glucose breakdown.[2] Furthermore, G3P serves as a crucial node connecting glycolysis with the pentose phosphate pathway (PPP), a major route for the production of NADPH and precursors for nucleotide biosynthesis.[1] The ability to synthesize and utilize glyceraldehyde, especially in its isotopically labeled forms (e.g., ¹³C or ²H), provides a powerful method for metabolic flux analysis, enabling the dissection of complex metabolic networks.[3]

This guide details various methods for the synthesis of this compound and provides practical protocols for its use in metabolic research, with a focus on ensuring stability and achieving accurate results.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, yield, and the availability of starting materials and equipment.

Chemical Synthesis

Chemical synthesis routes often involve the oxidation of glycerol (B35011) or the hydrolysis of protected precursors.

The direct oxidation of glycerol to glyceraldehyde is a common approach. Various oxidizing agents and catalytic systems have been employed.

-

Fullerene Zinc Selenium Oxide Catalysis: A green chemistry approach utilizing a C₆₀/ZnO/Se composite material as a catalyst for the aerobic oxidation of glycerol. This method offers high yields under relatively mild conditions.[4]

-

Platinum-Based Catalysis: Platinum nanoparticles supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can catalyze the oxidation of glycerol with molecular oxygen.[5][6] The selectivity for glyceraldehyde over other oxidation products, such as dihydroxyacetone and glyceric acid, is a key challenge and depends on reaction conditions.[5][6]

-

Fenton's Reagent: A solution of hydrogen peroxide and an iron(II) catalyst can be used to oxidize glycerol.[7][8] This method generates highly reactive hydroxyl radicals that oxidize the primary alcohol group of glycerol.[8][9]

An alternative to direct oxidation is the synthesis and subsequent hydrolysis of a protected glyceraldehyde derivative.

-

Hydrolysis of dl-Glyceraldehyde (B52865) Acetal (B89532): This method involves the acid-catalyzed hydrolysis of dl-glyceraldehyde acetal to yield glyceraldehyde. The reaction is typically carried out at room temperature to minimize degradation of the product.[5]

Enzymatic Synthesis

Enzymatic methods offer high specificity and the ability to produce enantiomerically pure glyceraldehyde or its phosphorylated derivatives.

-

Methanol (B129727) Dehydrogenase: The enzyme methanol dehydrogenase (MDH) from methylotrophic bacteria such as Methylobacterium organophilum can catalyze the conversion of glycerol to glyceraldehyde.[10] This bioconversion can be performed using whole cells or purified enzyme extracts.[10]

-

Enantioselective Phosphorylation: For metabolic studies requiring specific enantiomers of glyceraldehyde-3-phosphate, enzymatic phosphorylation is the preferred method. D-glyceraldehyde can be selectively phosphorylated by dihydroxyacetone kinase, while L-glyceraldehyde is a substrate for glycerol kinase.[11]

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data for various synthesis methods of this compound.

Table 1: Chemical Synthesis of this compound

| Method | Starting Material | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield/Conversion | Reference(s) |

| Fullerene Zinc Selenium Oxide Catalysis | Glycerol | C₆₀/ZnO/Se composite, O₂ | 5 - 8 hours | 45 - 50 | 90 - 91% yield | [4] |

| Platinum on Silica Catalysis | Glycerol | Pt/SiO₂, O₂ | 1 hour | 80 | ~10% conversion, ~74% selectivity | [6] |

| Platinum on Alumina Catalysis | Glycerol | Pt/γ-Al₂O₃, O₂ | 1 hour | 80 | ~37% conversion, lower selectivity | [5][6] |

| Hydrolysis of Acetal | dl-Glyceraldehyde acetal | 0.1 N H₂SO₄ | 1 week | ~20 | 80% yield | [5] |

Table 2: Enzymatic Synthesis of this compound

| Method | Enzyme | Substrate | Incubation Time | Temperature (°C) | pH | Yield/Conversion | Reference(s) |

| Bioconversion | Methanol Dehydrogenase (from M. organophilum) | Glycerol | Up to 7 days | 5 - 50 | 5 - 11 | Up to 35% conversion | [10] |

Experimental Protocols

Protocol 1: Chemical Synthesis via Fullerene Zinc Selenium Oxide Catalysis

This protocol is adapted from the method described in patent CN108686682B.[4]

Materials:

-

Glycerol

-

Fullerene zinc selenium oxide (C₆₀/ZnO/Se) composite material

-

Deionized water

-

Oxygen gas

-

Anhydrous ethanol (B145695)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Prepare a 0.4-0.6 M aqueous solution of glycerol.

-

Add the C₆₀/ZnO/Se composite material to the glycerol solution (40-50 mg of catalyst per mole of glycerol).

-

Heat the reaction mixture to 45-50°C.

-

Bubble oxygen gas through the solution at a flow rate of 120-150 mL/min.

-

Maintain the reaction for 5-8 hours.

-

After the reaction, centrifuge the mixture to remove the catalyst.

-

Remove water from the supernatant by distillation under reduced pressure.

-

Add anhydrous ethanol to the concentrated solution to crystallize the glyceraldehyde.

-

Filter, wash with cold anhydrous ethanol, and dry the crystalline glyceraldehyde.

Protocol 2: Enzymatic Synthesis using Methanol Dehydrogenase Crude Extract

This protocol is based on the procedure described in patent US4353987A.[10]

Materials:

-

Frozen cells of Methylobacterium organophilum

-

50 mM Phosphate buffer, pH 7.0

-

10 mM Tris-HCl buffer, pH 8.0

-

20 mM NH₄Cl

-

Phenazine (B1670421) methosulfate

-

Glycerol

-

French pressure cell

-

Centrifuge

-

Incubator shaker

Procedure:

-

Thaw frozen cells of M. organophilum and resuspend them in cold 50 mM phosphate buffer (pH 7.0).

-

Disrupt the cells by passing the suspension through a French pressure cell at 18,000 lb/in².

-

Centrifuge the disrupted cell suspension at 20,000 x g for 15 minutes at 4°C to obtain the crude enzyme extract (supernatant).

-

In a 500 mL Erlenmeyer flask, combine 50 mL of 10 mM Tris-HCl buffer (pH 8.0), 20 mM NH₄Cl, 10 mg of phenazine methosulfate, and 5 g of glycerol.

-

Add 1 mL of the crude enzyme extract to the reaction mixture.

-

Incubate the flask at 31°C on a rotary shaker for up to 2 days.

-

Monitor the formation of glyceraldehyde using a suitable analytical method (e.g., HPLC).

Protocol 3: Metabolic Labeling of Mammalian Cells with D-[¹³C]-Glyceraldehyde

This protocol provides a general framework for metabolic flux analysis using isotopically labeled glyceraldehyde in cultured mammalian cells.[3][12]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM or RPMI-1640 medium

-

Dialyzed fetal bovine serum (dFBS)

-

D-[¹³C]-Glyceraldehyde (e.g., D-[3-¹³C]Glyceraldehyde)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Ice-cold 80% methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency on the day of the experiment.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free base medium with dFBS and the desired concentration of D-[¹³C]-Glyceraldehyde (e.g., 1-10 mM). Warm the labeling medium to 37°C.[12][13]

-

Isotopic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 1, 6, or 24 hours) to approach isotopic steady-state.[12]

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, quickly aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the cells to quench all enzymatic reactions.[12]

-

Place the culture plates on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell slurry to pre-chilled microcentrifuge tubes.

-

Vortex the tubes briefly.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the polar metabolites to a new clean tube for analysis by LC-MS or NMR.

-

Purification of this compound

Purification of glyceraldehyde from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and catalysts.

-

Crystallization: As described in the synthesis protocols, crystallization from a solvent like anhydrous ethanol is an effective method for purification, especially after chemical synthesis.[4]

-

Column Chromatography: For purification of glyceraldehyde-3-phosphate dehydrogenase, which is involved in glyceraldehyde metabolism, methods like immunoaffinity chromatography, anion-exchange chromatography (DEAE-cellulose), and cation-exchange chromatography (Mono-S) have been used.[4][14][15] Similar chromatographic techniques could be adapted for the purification of glyceraldehyde itself, depending on the impurities present. For instance, a protocol for purifying GAPDH from human erythrocytes involves ammonium (B1175870) sulfate (B86663) fractionation followed by Blue Sepharose CL-6B chromatography.[15]

Stability and Storage

Glyceraldehyde is known to be unstable in aqueous solutions, which is a critical consideration for its use in metabolic studies.

-

pH: Glyceraldehyde is more stable in acidic conditions (pH < 4) and degrades at neutral and alkaline pH.[8]

-

Temperature: Elevated temperatures accelerate the degradation of glyceraldehyde.[16]

-

Storage: Aqueous solutions of glyceraldehyde should be prepared fresh. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation from freeze-thaw cycles.

Visualization of Metabolic Pathways and Workflows

Signaling Pathways

dot

Caption: Central role of Glyceraldehyde-3-Phosphate in Glycolysis and the PPP.

Experimental Workflow

dot

Caption: Workflow for metabolic studies using synthesized glyceraldehyde.

Conclusion

This compound is a versatile and powerful tool for the investigation of central carbon metabolism. This guide has provided a detailed overview of its synthesis, purification, and application in metabolic labeling studies. The choice of synthesis method will depend on the specific requirements of the research, with chemical methods offering scalability and enzymatic methods providing high stereoselectivity. Careful consideration of the inherent instability of glyceraldehyde is paramount for the successful design and execution of metabolic experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage isotopically labeled glyceraldehyde to gain deeper insights into the intricate network of metabolic pathways that govern cellular function.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Immunoaffinity purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 9. Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors affecting activity and selectivity in the oxidation of glycerol promoted by platinum catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00586H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Physicochemical Properties of Glyceraldehyde Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, the simplest of the aldose sugars, is a pivotal molecule in carbohydrate metabolism and a fundamental building block in organic synthesis. Its single chiral center gives rise to two enantiomers: D-glyceraldehyde and L-glyceraldehyde. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that lead to profound differences in their biological activities and interactions within chiral environments. This technical guide provides a comprehensive overview of the physicochemical properties of D- and L-glyceraldehyde, details experimental protocols for their analysis, and explores their differential biological roles, with a particular focus on their implications for drug development.

Physicochemical Properties

Enantiomers share identical physical properties in achiral environments, such as melting point, boiling point, and solubility.[1][2] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity.

Data Presentation: A Comparative Summary

The following tables summarize the key physicochemical properties of the glyceraldehyde enantiomers.

Table 1: General and Physical Properties

| Property | D-Glyceraldehyde | L-Glyceraldehyde | Racemic (DL)-Glyceraldehyde |

| IUPAC Name | (2R)-2,3-dihydroxypropanal[3] | (2S)-2,3-dihydroxypropanal[4] | 2,3-dihydroxypropanal[5] |

| Molecular Formula | C₃H₆O₃[3] | C₃H₆O₃[4] | C₃H₆O₃[5] |

| Molecular Weight | 90.08 g/mol [3] | 90.08 g/mol [4] | 90.08 g/mol [5] |

| Appearance | Colorless, crystalline solid[6] | Not specified, expected to be a colorless solid | Tasteless crystals[5] |

| Melting Point | 145 °C[3][7] | Not specified, expected to be 145 °C | 144-145 °C[8] |

| Boiling Point | 123-126 °C at 10 mmHg[9][10] | Not specified, expected to be the same as D-form | 140-150 °C at 0.8 mmHg[6] |

| Density | 1.272 g/cm³ (Predicted)[9][10] | Not specified, expected to be the same as D-form | 1.455 g/cm³[5] |

Table 2: Optical Properties

| Property | D-Glyceraldehyde | L-Glyceraldehyde |

| Specific Rotation ([(\alpha)]D) | +8.7° (c=2, H₂O, 25°C)[5][9] | -8.7° (c=2, H₂O, 25°C)[5] |

| +17.9° (in water at 20°C) | -17.9° (in water at 20°C) | |

| +16.5° | -16.5° | |

| Nomenclature Correlation | Dextrorotatory (+)[11] | Levorotatory (-)[12] |

Note: The sign of optical rotation can be influenced by factors such as solvent, temperature, and concentration, which may account for the variations in reported values.[13] The D/L nomenclature for sugars is based on the configuration of the chiral center furthest from the carbonyl group relative to glyceraldehyde, and does not always correlate with the direction of optical rotation for larger monosaccharides.[11][12]

Table 3: Solubility

| Solvent | D-Glyceraldehyde | L-Glyceraldehyde | Racemic (DL)-Glyceraldehyde |

| Water | 29 g/L[14] | Highly soluble (expected)[15] | 3 g in 100 mL at 18°C[5] |

| Ethanol (B145695) | Soluble | Soluble (expected) | Soluble |

| Benzene | Insoluble | Insoluble (expected) | Insoluble[5] |

| Petroleum Ether | Insoluble | Insoluble (expected) | Insoluble[5] |

| Pentane | Insoluble | Insoluble (expected) | Insoluble[5] |

Biological Significance and Differential Effects

The stereochemistry of glyceraldehyde enantiomers dictates their roles in biological systems. D-Glyceraldehyde is a key intermediate in carbohydrate metabolism, whereas L-glyceraldehyde has garnered interest for its potential as an anti-cancer agent.

D-Glyceraldehyde in Metabolism

D-Glyceraldehyde is a central metabolite that links glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and fructose (B13574) metabolism.[16] Its phosphorylated form, D-glyceraldehyde-3-phosphate, is a key intermediate in the glycolytic pathway.[16]

L-Glyceraldehyde as a Glycolytic Inhibitor and Anti-Cancer Agent

L-glyceraldehyde has been shown to be a more potent inhibitor of glycolysis in cancer cells than its D-enantiomer. This inhibition is attributed to its targeting of NADH-dependent reactions, leading to a redox crisis within the cancer cell.

Recent research has elucidated a multi-modal mechanism for L-glyceraldehyde's anti-cancer activity in neuroblastoma cells, which includes:

-

Induction of Oxidative Stress: L-glyceraldehyde treatment leads to the generation of reactive oxygen species (ROS).[17] This oxidative stress can activate the KEAP1-NRF2 pathway, which is involved in the antioxidant response.

-

Inhibition of Nucleotide Biosynthesis: L-glyceraldehyde significantly hinders the synthesis of nucleotides, a critical process for cell proliferation.[17]

-

Induction of Apoptosis: The metabolic and oxidative stress induced by L-glyceraldehyde ultimately leads to programmed cell death (apoptosis) in cancer cells.[17][18]

Implications for Drug Development

The distinct biological activities of glyceraldehyde enantiomers underscore the importance of chirality in drug design and development.[19][20]

-

Chiral Building Blocks: Enantiopure glyceraldehyde derivatives are valuable starting materials for the asymmetric synthesis of complex chiral molecules, including pharmaceuticals.[21]

-

Stereospecific Drug Action: The case of L-glyceraldehyde's anti-cancer effects highlights how one enantiomer can be therapeutically active while the other is not, or may even have undesirable effects.[19] Developing single-enantiomer drugs can lead to improved efficacy, selectivity, and safety profiles.[22]

Experimental Protocols

Accurate characterization and separation of glyceraldehyde enantiomers are crucial for research and pharmaceutical applications.

Separation of Enantiomers by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for resolving enantiomers.[1]

Methodology:

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak) is recommended.

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) is commonly used for normal-phase chiral HPLC. The ratio can be optimized for better resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible chiral recognition.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be employed.

-

Sample Preparation: Dissolve the glyceraldehyde sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

-

Analysis: Monitor the chromatogram for the separation of the D- and L-enantiomers based on their different retention times.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

For GC analysis, the non-volatile glyceraldehyde must first be derivatized. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral column.

Methodology:

-

Derivatization: a. Dry the sample completely under a stream of nitrogen. b. Add pyridine (B92270) and a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to the dry sample. c. Heat the mixture (e.g., at 60 °C for 30 minutes). d. Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate (B1210297) for injection.

-

GC Column: A standard, non-polar capillary column (e.g., DB-5ms) can be used to separate the diastereomeric derivatives.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Analysis: The diastereomeric derivatives of D- and L-glyceraldehyde will have different retention times, allowing for their separation and quantification. The mass spectra can be used for confirmation.

Measurement of Optical Rotation by Polarimetry

Principle: A polarimeter measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[23]

Methodology:

-

Sample Preparation: Prepare a solution of the glyceraldehyde enantiomer of a known concentration (c) in a suitable solvent (e.g., water).

-

Instrument Setup:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.

-

Calibrate the instrument with the pure solvent.

-

-

Measurement:

-

Fill the sample cell of a known path length (l) with the prepared solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter.

-

Measure the observed rotation ((\alpha)).

-

-

Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (l × c) where:

-

(\alpha) is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Conclusion

The enantiomers of glyceraldehyde, D- and L-glyceraldehyde, serve as a quintessential example of the profound impact of stereochemistry on the properties and biological functions of molecules. While sharing identical physical characteristics in achiral environments, their distinct spatial arrangements lead to opposing optical activities and divergent metabolic and signaling effects. A thorough understanding of these differences, supported by robust analytical methodologies, is paramount for researchers in the fields of biochemistry, organic synthesis, and particularly for professionals in drug development, where the selection of the correct enantiomer can be the difference between a therapeutic success and a clinical failure.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-Glyceraldehyde | C3H6O3 | CID 439723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glyceraldehyde [drugfuture.com]

- 6. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 7. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. D-Glyceraldehyde CAS#: 453-17-8 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 25.3 D,L Sugars – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. acs.org [acs.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. benchchem.com [benchchem.com]

- 17. biorxiv.org [biorxiv.org]

- 18. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chiral drugs - Wikipedia [en.wikipedia.org]

- 20. ardena.com [ardena.com]

- 21. newsghana.com.gh [newsghana.com.gh]

- 22. mdpi.com [mdpi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of 2,3-Dihydroxypropanal in Primordial Biochemistry: A Technical Guide

An in-depth exploration of the synthesis, stability, and significance of 2,3-dihydroxypropanal (glyceraldehyde) in prebiotic chemical networks, providing a foundational understanding for researchers in abiogenesis, biochemistry, and drug development.

Introduction

The emergence of life from a prebiotic chemical milieu remains one of the most profound questions in science. Central to this inquiry is the origin of essential biomolecules, particularly the carbohydrate building blocks of nucleic acids. This compound, commonly known as glyceraldehyde, stands as a cornerstone molecule in plausible scenarios for the abiotic synthesis of sugars. As the simplest aldose, this three-carbon sugar is a critical intermediate in the formose reaction, a robust pathway for the formation of a variety of sugars, including the pentoses necessary for the RNA world hypothesis.[1][2] This technical guide provides a comprehensive overview of the role of glyceraldehyde in primordial biochemistry, detailing its synthesis, enantioselective enrichment, stability under prebiotic conditions, and its participation in the formation of higher-order biomolecules.

Prebiotic Synthesis of this compound

The abiotic synthesis of glyceraldehyde is primarily associated with the formose reaction, which involves the base-catalyzed condensation of formaldehyde (B43269).[1] This reaction is thought to have been feasible on the early Earth, with formaldehyde being available from atmospheric photochemistry or volcanic outgassing. The initial and often rate-limiting step is the dimerization of formaldehyde to glycolaldehyde (B1209225), which then reacts with another molecule of formaldehyde to produce glyceraldehyde.[1]

Catalysis in Prebiotic Synthesis

Various catalysts plausible on the prebiotic Earth have been shown to influence the formose reaction, including clays (B1170129) and minerals. For instance, studies have investigated the use of fumed silica (B1680970) and montmorillonite (B579905) as catalysts, which can affect the selectivity of the reaction towards glyceraldehyde.[3] L-amino acids have also been demonstrated to catalyze the formation of glyceraldehyde from formaldehyde and glycolaldehyde, with significant implications for the emergence of homochirality.[4]

Enantioselective Synthesis and the Origin of Homochirality

A significant challenge in primordial biochemistry is explaining the origin of the homochirality observed in biological molecules, such as the exclusive use of D-sugars in nucleic acids. Research has shown that L-amino acids can catalyze the preferential formation of D-glyceraldehyde.[4] This enantiomeric excess can be further amplified through processes like kinetic resolution mediated by peptides.[5][6][7][8] In such a scenario, a selective reaction between an L-peptide and L-glyceraldehyde leaves an excess of D-glyceraldehyde.[5][6][7][8]

Quantitative Data on Enantioselective Synthesis

The following table summarizes the enantiomeric excess (ee) of D-glyceraldehyde achieved with different L-amino acid catalysts under simulated prebiotic conditions.

| L-Amino Acid Catalyst | D/L Ratio of Glyceraldehyde | Enantiomeric Excess (ee %) of D-Glyceraldehyde | Reference |

| Alanine | > 1 | Very small | [4] |

| Serine | > 1 | Very small | [4] |

| Representative group (excluding proline) | up to 60/40 | up to 20% | [4] |

Stability of this compound Under Prebiotic Conditions

The stability of glyceraldehyde is a critical factor for its accumulation and participation in subsequent prebiotic reactions. Studies have investigated its stability under various simulated prebiotic environments, such as hydrothermal systems. In hot (323 K) and acidic (pH 2) solutions containing iron(III) oxide hydroxide (B78521), DL-glyceraldehyde has been shown to decompose into smaller molecules but also transform into more complex sugar-like molecules through condensation reactions.[9] However, under the alkaline conditions often associated with the formose reaction, sugars are prone to degradation.[10] The presence of borate (B1201080) minerals has been shown to stabilize ribose, a key downstream product of glyceraldehyde, by forming borate-ester complexes, suggesting a potential mechanism for the preservation of sugars on the early Earth.[1]

Role in the Synthesis of Ribonucleotides and the RNA World Hypothesis

The RNA world hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins.[11] A plausible prebiotic synthesis of ribonucleotides is a cornerstone of this hypothesis. Glyceraldehyde is a key precursor in the synthesis of ribose, the sugar component of RNA. The formose reaction, starting from formaldehyde and passing through glyceraldehyde, can lead to the formation of pentoses, including ribose.[2] Furthermore, glyceraldehyde is a direct reactant in proposed prebiotic pathways for the synthesis of pyrimidine (B1678525) ribonucleotides.[12]

Experimental Protocols

General Protocol for the Formose Reaction for Glyceraldehyde Synthesis

This protocol is a representative procedure based on common practices in formose reaction research for the synthesis of glyceraldehyde from formaldehyde and glycolaldehyde.

Materials:

-

Formaldehyde (e.g., 37 wt. % solution in water)

-

Glycolaldehyde

-

Calcium Hydroxide (Ca(OH)₂) or other suitable base/catalyst

-

Deionized, degassed water

-

Hydrochloric Acid (HCl) for quenching the reaction

-

Internal standard for quantification (e.g., meso-erythritol)

Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen), prepare a solution of formaldehyde and glycolaldehyde in deionized, degassed water at desired concentrations (e.g., 0.15 M formaldehyde and 0.015 M glycolaldehyde).[13]

-

Catalyst Addition: Add a catalytic amount of calcium hydroxide (e.g., 0.02 M).[13]

-

Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 60°C) with continuous stirring.[13]

-

Monitoring: Withdraw aliquots at regular time intervals to monitor the reaction progress.

-

Quenching: Stop the reaction in the aliquots by adding a small amount of hydrochloric acid to neutralize the catalyst.[13]

Analytical Methodology for Glyceraldehyde Detection

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dry the quenched sample under a stream of nitrogen.

-

Derivatization: To make the sugar volatile for GC analysis, derivatize the sample by adding a mixture of pyridine (B92270) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.[13]

-

Analysis: Inject the derivatized sample into the GC-MS for separation and identification of glyceraldehyde and other sugar products.[13]

High-Performance Liquid Chromatography (HPLC):

-

Derivatization (optional but common for UV detection): React the sample with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which can be detected by a UV detector.[14]

-

Analysis: Inject the sample (derivatized or underivatized for refractive index detection) into an HPLC system equipped with a suitable column (e.g., C18) and detector.[15][16]

Signaling Pathways and Experimental Workflows

Conclusion

This compound holds a critical and multifaceted role in our understanding of primordial biochemistry. Its formation from simple, prebiotically abundant molecules via the formose reaction provides a plausible pathway for the origin of carbohydrates. The catalytic influence of amino acids on its synthesis offers a compelling link to the emergence of biological homochirality. As a direct precursor to ribose and a reactant in ribonucleotide synthesis, glyceraldehyde is central to the RNA world hypothesis. The continued study of the synthesis, stability, and reactivity of glyceraldehyde under a range of simulated prebiotic conditions will undoubtedly provide deeper insights into the chemical origins of life and may inform novel approaches in synthetic biology and drug development.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemmethod.com [chemmethod.com]

- 4. pnas.org [pnas.org]

- 5. Prebiotic access to enantioenriched glyceraldehyde mediated by peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prebiotic access to enantioenriched glyceraldehyde mediated by peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Prebiotic access to enantioenriched glyceraldehyde mediated by peptides† | Semantic Scholar [semanticscholar.org]

- 9. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prebiotic ribose synthesis: a critical analysis [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. scielo.br [scielo.br]

Spectroscopic Analysis of 2,3-Dihydroxypropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3-dihydroxypropanal, commonly known as glyceraldehyde. As a key intermediate in carbohydrate metabolism, particularly in the glycolysis pathway, a thorough understanding of its structural and electronic characteristics is crucial for various fields, including drug development, metabolic research, and diagnostics. This document outlines the fundamental spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized through diagrams to facilitate comprehension.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of D-glyceraldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for D-Glyceraldehyde

| Atom Number | Chemical Shift (δ) in ppm |

| H7 | 3.583 |

| H8 | 3.687 |

| H9 | 3.687 |

| H10 | 4.944 |

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

Table 2: ¹³C NMR Spectroscopic Data for D-Glyceraldehyde

| Atom Number | Chemical Shift (δ) in ppm |

| C1 | 76.763 |

| C2 | 64.676 |

| C3 | 92.462 |

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

In aqueous solutions, glyceraldehyde exists in equilibrium between its monomeric aldehyde form and a dimeric hemiacetal form, which can be reflected in the NMR spectra.[2]

Table 3: ¹³C Chemical Shifts of D-Glyceraldehyde Forms in D₂O

| Carbon Atom | Aldehyde Form (ppm) | Dimeric Hemiacetal Form (ppm) |

| C1 (Carbonyl) | ~204.6 | - |

| C2 | ~76.8 | ~92.5 |

| C3 (Hydroxymethyl) | ~64.7 | ~60.5 |

Reference: BenchChem[2]

Infrared (IR) Spectroscopy

The IR spectrum of glyceraldehyde provides key information about its functional groups.

Table 4: Characteristic IR Absorption Peaks for Glyceraldehyde

| Wavenumber (cm⁻¹) | Functional Group Assignment | Characteristic Vibration |

| 3700-3200 (broad) | O-H | Stretching |

| 2981 | C-H (ring) | Stretching |

| 2876, 2822 | C-H (alkane/aldehyde) | Stretching |

| 1730-1720 | C=O (aldehyde) | Stretching |

| ~1580 | O-C-O | Asymmetric Stretching |

| 1350-1380 | O-C-O | Symmetric Stretching |

Note: The peak around 1580 cm⁻¹ is also characteristic of other related compounds in alkaline medium.[3]

Mass Spectrometry (MS)

Mass spectrometry of glyceraldehyde often involves the analysis of its dimeric form, especially when using direct solid sample injection.[1] The fragmentation of aldehydes is characterized by specific cleavage patterns.

Table 5: Common Mass Spectral Fragments for Aldehydes

| Fragmentation Event | Resulting Fragment Ion | Typical m/z Value(s) |

| α-cleavage | [M - H]⁺ | M - 1 |

| α-cleavage | [M - R]⁺ (COH⁺) | M - R (e.g., 29 for a terminal aldehyde) |

| McLafferty Rearrangement | 44 (for aldehydes with a γ-hydrogen) | |

| Loss of Water | [M - H₂O]⁺ | M - 18 |

| Loss of Ethylene | [M - C₂H₄]⁺ | M - 28 |

| Loss of CH₂=CH-O | M - 43 | |

| Loss of CH₂=CH-OH | M - 44 |

Reference: Adapted from general aldehyde fragmentation patterns.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 50-100 mg of D-glyceraldehyde.[2]

-

Dissolve the sample in 0.6-0.7 mL of deuterated water (D₂O) in a small vial. Ensure complete dissolution; gentle vortexing or warming can be applied if necessary.[2]

-

Transfer the solution to a 5 mm NMR tube.[2]

-

Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.

Instrumentation and Data Acquisition:

-

Instrument: Bruker DMX-400 MHz NMR Spectrometer (or equivalent).[1]

-

¹H NMR Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Temperature: 298 K.[1]

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgdc30).[2]

-

Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay (D1): 2.0 s. For quantitative analysis, a longer delay (5 times the longest T₁) is recommended.[2]

-

Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.[2]

-

Temperature: 298 K.[2]

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean and a background spectrum of the clean, empty crystal has been recorded.

-

Place a small drop of the this compound sample directly onto the ATR crystal.

-

Acquire the spectrum.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using the previously recorded background spectrum.

Mass Spectrometry

Sample Preparation (Direct Infusion):

-

For solid samples, a direct injection into the ion source of the mass spectrometer can be utilized.[1]

-

Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI).

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a suitable m/z range (e.g., 20-200 amu) to detect the molecular ion and relevant fragments.

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Use the pure solvent as a blank reference.

Instrumentation and Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Wavelength Range: Scan from approximately 190 nm to 400 nm.

-

Procedure:

-

Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.

-

Measure the absorbance of each standard solution and the unknown sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Role of Glyceraldehyde 3-Phosphate in Glycolysis

Caption: The central role of glyceraldehyde 3-phosphate in the glycolysis pathway.

References

- 1. Mass spectra of glycolaldehyde and glyceraldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

2,3-Dihydroxypropanal: A Cornerstone Model for Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanal, commonly known as glyceraldehyde, is the simplest of all aldoses, with the chemical formula C3H6O3.[1] It is a sweet, colorless, crystalline solid that serves as a pivotal intermediate in carbohydrate metabolism.[1] Its significance in the field of carbohydrate chemistry is paramount, primarily because its chiral nature provides the foundational basis for the D/L stereochemical nomenclature of all monosaccharides.[2][3] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, key chemical reactions, and diverse applications, with a focus on its role as a model compound in scientific research and development.

Physicochemical and Thermochemical Properties

Glyceraldehyde exists as a dimer in its crystalline state and gradually transitions to its monomeric form in solution.[4] In aqueous solutions, it primarily exists as a hydrate.[1] The compound is moderately soluble in water and organic solvents like methanol (B129727) and ethyl acetate.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H6O3 | [1][6] |

| Molecular Weight | 90.0779 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 80-82 °C | [5] |

| 145 °C | [6] | |

| 145-148 °C (decomposes) | [8] | |

| Solubility in Water | 814 g/L | [9] |

| Freely soluble (≥500 g/L at 20°C) | [8] | |

| logP | -1.6 | [6][9] |

| pKa (Strongest Acidic) | 12.8 | [9] |

| Optical Rotation [α]D20 (L-form) | -8.7° to -9.3° (c=10 in H2O) | [8] |

Table 2: Thermochemical Data for D-(+)-Glyceraldehyde

| Quantity | Value | Units | Method | Reference |

| ΔcH°liquid | -1503.9 | kJ/mol | Ccb | [7] |

| ΔcH°solid | -1448 | kJ/mol | Ccb | [7] |

The Central Role of this compound in Carbohydrate Stereochemistry

The D/L system for designating the stereochemistry of monosaccharides is based on the configuration of glyceraldehyde.[1][2] D-glyceraldehyde has the hydroxyl group on the chiral center (C2) oriented to the right in a Fischer projection, while L-glyceraldehyde has it on the left.[2] By convention, any monosaccharide that has the same configuration as D-glyceraldehyde at the stereocenter furthest from the carbonyl group is designated as a D-sugar.[1] This foundational principle is crucial for understanding the structure-function relationships of carbohydrates in biological systems.[2][3]

Key Chemical Reactions

As the simplest aldose, this compound undergoes reactions characteristic of both aldehydes and alcohols, making it an excellent model for studying more complex carbohydrate chemistry.

Kiliani-Fischer Synthesis

This reaction is a classic method for elongating the carbon chain of an aldose. D-glyceraldehyde is a key starting material for this synthesis, where it reacts with cyanide to form a cyanohydrin. Subsequent hydrolysis and reduction yield the tetroses, D-erythrose and D-threose.[10]

Wohl Degradation

Conversely, the Wohl degradation shortens the carbon chain of an aldose. D-erythrose and D-threose can be degraded back to D-glyceraldehyde in a three-step process that also proceeds through a nitrile intermediate.[10]

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars.[11] Glyceraldehyde is a reactive intermediate in this process, contributing to the formation of flavor and color in cooked foods.[12] Studies have shown that glyceraldehyde's reaction with amino acids like lysine (B10760008) can lead to protein crosslinking.[13]

Synthesis of this compound

Several methods for the synthesis of glyceraldehyde have been developed, each with its own advantages and applications.

Oxidation of Glycerol (B35011)

Racemic glyceraldehyde can be synthesized through the partial oxidation of glycerol, for instance, using a Fenton-type reagent or hydrogen peroxide.[1][10] An improved method involves the catalytic air-oxidation of a protected glycerol derivative followed by hydrolysis, achieving a higher overall yield.[14]

Enzymatic Synthesis

Recent advancements have focused on enzymatic and biocatalytic methods. For example, methanol dehydrogenase can be used to convert glycerol to glyceraldehyde.[15] Furthermore, engineered enzymes like fructose-6-phosphate (B1210287) aldolase (B8822740) have been utilized to convert formaldehyde (B43269) and glycolaldehyde (B1209225) into L-glyceraldehyde with high selectivity, offering a green chemistry approach.[16][17][18][19]

Experimental Protocols

Protocol 1: Improved Synthesis of DL-Glyceraldehyde from Glycerol

This protocol is based on the method described by Gresham and Grigsby (1949).[14]

Step 1: Preparation of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Glycerol Acetonide)

-

Combine glycerol, acetone, and a catalytic amount of sulfuric acid (0.005%) in a flask.

-

Use methylene (B1212753) chloride as a water carrier.

-

Reflux the mixture to drive the ketal formation.

-

Neutralize the catalyst and purify the product by distillation.

Step 2: Catalytic Air-Oxidation to 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

-

Pass a mixture of the glycerol acetonide vapor and air (approx. 10% oxygen) over a silver gauze catalyst heated to around 410°C.

-

Cool the reactor effluent to collect the condensed product.

Step 3: Hydrolysis to DL-Glyceraldehyde

-

Hydrolyze the resulting aldehyde acetal (B89532) with dilute acid (e.g., sulfuric acid).

-

The hydrolysis can be initiated at room temperature under reduced pressure to remove acetone, and then completed by refluxing at a bath temperature of 40-60°C.

-

The resulting aqueous solution of glyceraldehyde can be concentrated to yield the crystalline product.

Applications in Research and Drug Development

Metabolic Research

Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate, are key intermediates in glycolysis, a fundamental metabolic pathway for energy production in cells.[1][2] The interconversion of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) is a critical step catalyzed by triosephosphate isomerase.[1]

Drug Development

Glyceraldehyde serves as a chiral building block for the synthesis of various pharmaceutical compounds.[8] L-glyceraldehyde, in particular, is a precursor for rare sugars and chiral intermediates used in the development of novel drugs with potential antibiotic and anti-cancer effects.[16][17][19] Research has shown that L-glyceraldehyde can inhibit the growth of neuroblastoma cells by targeting metabolism and signaling pathways, inducing apoptosis and a redox crisis.[20]

Clinical Applications

Glyceraldehyde has been investigated for its antiglycolytic properties. It can be used as a preservative to maintain stable glucose concentrations in whole blood specimens for several hours at room temperature, which is beneficial for clinical laboratory analysis.[21][22] The L-isomer is primarily responsible for this antiglycolytic activity.[21]

Conclusion

This compound, despite its simple structure, is a molecule of immense importance in chemistry and biology. Its role as the stereochemical standard for carbohydrates provides the framework for understanding the complex world of sugars. As a model compound, it facilitates the study of fundamental reactions like the Maillard reaction and serves as a versatile starting material in organic synthesis. Its involvement in central metabolic pathways and its emerging applications in drug development and clinical diagnostics underscore its continuing relevance in scientific research. This guide has provided a technical overview of its core properties, reactions, and applications, highlighting its status as a cornerstone of carbohydrate chemistry.

References

- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. The Role of Glyceraldehyde in Biochemistry | Algor Cards [cards.algoreducation.com]

- 4. perlego.com [perlego.com]

- 5. This compound; CAS No.: 56-82-6 [chemshuttle.com]

- 6. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-(+)-glyceraldehyde [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. Showing Compound D-glyceraldehyde (FDB030769) - FooDB [foodb.ca]

- 10. acs.org [acs.org]

- 11. Maillard reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US4353987A - Process for preparing glyceraldehyde from glycerol with methanol dehydrogenase - Google Patents [patents.google.com]

- 16. miragenews.com [miragenews.com]

- 17. newsghana.com.gh [newsghana.com.gh]

- 18. rdworldonline.com [rdworldonline.com]

- 19. Toxin-to-Treasure: Chonnam National University scientists use engineered enzyme to turn formaldehyde pollutant into high-value chemical - BioEnergy Times [bioenergytimes.com]

- 20. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glyceraldehyde preserves glucose concentrations in whole blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimizing d-mannose and glyceraldehyde concentrations as glucose preservatives without clinically affecting biochemical test results - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of D-glyceraldehyde versus L-glyceraldehyde

An In-depth Technical Guide on the Biological Significance of D-Glyceraldehyde versus L-Glyceraldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceraldehyde is the simplest of all aldoses, a three-carbon monosaccharide (triose) that serves as a fundamental building block and intermediate in carbohydrate metabolism.[1][2] Its structure contains a single chiral center, giving rise to two distinct stereoisomers, or enantiomers: D-glyceraldehyde and L-glyceraldehyde.[1][3] This stereochemical distinction is paramount in biological systems, as the chirality of a molecule dictates its interaction with the stereospecific active sites of enzymes. Consequently, D- and L-glyceraldehyde exhibit profoundly different metabolic fates, biological activities, and pathological implications.

D-glyceraldehyde is the naturally predominant form and a key intermediate in central energy pathways like glycolysis.[2][3] In contrast, L-glyceraldehyde is rare in nature but is emerging as a molecule of significant interest, particularly in cancer research, due to its distinct metabolic and signaling effects.[4] This guide provides a detailed technical overview of the contrasting biological significance of these two enantiomers, summarizing key metabolic pathways, quantitative data, and relevant experimental methodologies.

D-Glyceraldehyde: The Central Metabolic Intermediate

D-glyceraldehyde is a pivotal link between the metabolism of glucose, fructose, and glycerol, feeding into the central energy-producing pathway of glycolysis.[5][6] Its biological importance stems from its role as the precursor to D-glyceraldehyde-3-phosphate (G3P), a key intermediate in the glycolytic "payoff phase" where ATP is generated.[3][7]

Metabolic Pathways

Once inside the cell, D-glyceraldehyde can be metabolized through three primary routes:

-

Phosphorylation to Glyceraldehyde-3-Phosphate (G3P): This is the most direct route into central carbon metabolism. The enzyme triokinase catalyzes the phosphorylation of D-glyceraldehyde, consuming one molecule of ATP to form G3P.[5][6][8] G3P then proceeds through the subsequent steps of glycolysis, leading to the production of pyruvate, NADH, and ATP.[3][7]

-

Reduction to Glycerol: D-glyceraldehyde can be reduced to glycerol. In human erythrocytes, this reaction is catalyzed by L-hexonate dehydrogenase , an NADPH-linked enzyme.[9] Other enzymes, such as alcohol dehydrogenase or aldose reductase, can also perform this reduction.[5][6]

-

Oxidation to D-Glyceric Acid: The aldehyde group of D-glyceraldehyde can be oxidized to a carboxylic acid, forming D-glycerate. This reaction is catalyzed by aldehyde dehydrogenase .[5][6][8] D-glycerate can then be phosphorylated to enter the glycolytic pathway.

Physiological and Pathological Roles

Insulin (B600854) Secretion: D-glyceraldehyde is a potent stimulator of insulin secretion from pancreatic β-cells.[10] At low millimolar concentrations (2-4 mM), it can be a more powerful secretagogue than glucose.[10] This effect is attributed to its rapid entry into the glycolytic pathway, leading to an increase in the ATP/ADP ratio, which is a key signal for insulin release. However, at higher concentrations, D-glyceraldehyde can become inhibitory to insulin biosynthesis and glucose oxidation.[10]

Advanced Glycation End Products (AGEs): D-glyceraldehyde is a highly reactive molecule that can non-enzymatically react with the amino groups of proteins, lipids, and nucleic acids in a process called glycation. This reaction is significantly faster than with glucose and leads to the formation of glyceraldehyde-derived advanced glycation end products (glycer-AGEs).[11][12] These glycer-AGEs have been implicated in various pathologies:

-

Diabetic Complications: Glycer-AGEs are considered a novel biomarker for cumulative postprandial hyperglycemia, a key factor in the development of cardiovascular disease in diabetes.[11][13] They contribute to vascular inflammation and endothelial dysfunction.[11][14]

-

Neurodegenerative Diseases: In Alzheimer's disease, glycer-AGEs have been found to accumulate in the cytosol of neurons in the hippocampus.[15] They exhibit strong neurotoxicity and are thought to play a pathological role distinct from that of glucose-derived AGEs.[15]

L-Glyceraldehyde: An Emerging Anti-Metabolite and Therapeutic Agent

While not a common metabolite in natural pathways, L-glyceraldehyde has garnered significant attention for its potent biological effects, particularly its ability to inhibit cancer cell growth.[16][17] Its mechanism of action is multi-modal, targeting key metabolic and signaling pathways that are often dysregulated in cancer.

Metabolic Disruption and Mechanism of Action

L-glyceraldehyde acts as a metabolic inhibitor, primarily by disrupting glycolysis and inducing a cellular redox crisis.[16] Unlike its D-enantiomer, it is not a substrate for the key enzymes of central metabolism in the same way.

-

Inhibition of Glycolysis: L-glyceraldehyde is a more potent inhibitor of glycolysis than D-glyceraldehyde.[16] It is proposed to target NAD(H)-dependent reactions. Its metabolism to L-glyceric acid consumes NAD+, disrupting the cytosolic NAD+/NADH balance, which is critical for maintaining glycolytic flux, particularly at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step.[17]

-

Induction of Oxidative Stress: By disrupting metabolic pathways and redox balance, L-glyceraldehyde treatment leads to the accumulation of reactive oxygen species (ROS).[16][17] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage to cellular components and triggering apoptosis.[16]

-

Inhibition of Nucleotide Biosynthesis: A key and previously unreported effect of L-glyceraldehyde is the significant inhibition of nucleotide biosynthesis.[16] This hinders the cell's ability to replicate DNA and synthesize RNA, leading to cell cycle arrest and contributing to its anti-proliferative effects.[16]

Therapeutic Potential

The multi-modal mechanism of L-glyceraldehyde makes it a promising candidate for anti-cancer therapy.[16] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect) and exist in a state of heightened oxidative stress, making them particularly vulnerable to agents that target these processes.[17] Recent research has focused on its efficacy in neuroblastoma, where it induces apoptosis and inhibits cell growth at micromolar concentrations.[16]

Furthermore, L-glyceraldehyde is being explored as a valuable chiral building block in drug development.[18][19] Engineered enzyme systems are being developed to sustainably produce enantiopure L-glyceraldehyde from industrial pollutants like formaldehyde (B43269), highlighting its potential in green chemistry and pharmaceutical synthesis.[18][20]

Data Presentation

Table 1: Comparative Effects of D- and L-Glyceraldehyde on Pancreatic Islet Function

| Parameter | D-Glyceraldehyde Effect | L-Glyceraldehyde Effect | Reference |

| Insulin Secretion | Potent stimulator, especially at 2-4 mM. | Less effective than D-isomer. | [10] |

| Proinsulin Biosynthesis | Stimulated 10-fold at 1.5 mM; inhibitory at higher concentrations. | Did not stimulate. | [10] |

| Glucose Oxidation | Inhibitory. | Less inhibitory than D-isomer. | [10] |

Table 2: Anti-proliferative Activity of L-Glyceraldehyde in Neuroblastoma Cell Lines

| Cell Line | IC50 after 24h Treatment (µM) | Reference |

| Kelly | 262 | [16] |

| LAN-1 | 1005 | [16] |

| NGP | 371 | [16] |

| SK-N-AS | 815 | [16] |

| SK-N-BE(2) | 572 | [16] |

Experimental Protocols

Protocol: Assessing the Effect of Glyceraldehyde Isomers on Erythrocyte Metabolism

This protocol is adapted from studies on D-glyceraldehyde metabolism in human erythrocytes.[8]

-

Objective: To determine the metabolic fate of D- and L-glyceraldehyde by measuring lactate (B86563) production in the presence and absence of specific metabolic inhibitors.

-

Materials:

-

Freshly isolated human erythrocytes.

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate).

-

D-glyceraldehyde and L-glyceraldehyde solutions.

-

Inhibitors: Iodoacetate (inhibits GAPDH), Disulfiram (inhibits aldehyde dehydrogenase), Sorbinil (inhibits aldose reductase).[8]

-

Perchloric acid for deproteinization.

-

Lactate assay kit.

-

-

Procedure:

-

Prepare suspensions of washed erythrocytes in the incubation buffer.

-

Divide suspensions into groups: control (no inhibitor), iodoacetate, disulfiram, and sorbinil. Pre-incubate cells with inhibitors for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding a known concentration of D-glyceraldehyde or L-glyceraldehyde to the respective cell suspensions. A parallel group with glucose can be used as a positive control for glycolysis.

-

Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 30, 60, 120 minutes).

-

Stop the reaction at each time point by adding cold perchloric acid to deproteinize the samples.

-

Centrifuge to remove precipitated protein. Neutralize the supernatant.

-

Measure the concentration of L-lactate in the supernatant using a commercial lactate assay kit or an enzymatic assay with lactate dehydrogenase and NAD+.

-

-

Expected Outcome: This experiment can elucidate the primary metabolic pathways. For D-glyceraldehyde, iodoacetate should significantly block lactate formation, confirming its entry into glycolysis.[8] The effects of other inhibitors can reveal the contribution of the oxidative and reductive pathways. For L-glyceraldehyde, a different pattern of inhibition would be expected, likely showing less lactate production overall and less sensitivity to GAPDH inhibition.

Protocol: Metabolic Flux Analysis using ¹³C-Labeled Substrates

This protocol is based on methodologies used to study the effects of L-glyceraldehyde on cancer cell metabolism.[16]

-

Objective: To trace the flow of carbon atoms from glucose through central metabolic pathways in cells treated with L-glyceraldehyde.

-

Materials:

-

Cancer cell line of interest (e.g., neuroblastoma).

-

Cell culture medium.

-

[U-¹³C]-glucose (glucose where all six carbons are the ¹³C isotope).

-

L-glyceraldehyde.

-

Reagents for metabolite extraction (e.g., methanol, chloroform, water).

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing [U-¹³C]-glucose.

-

Treat one group of cells with L-glyceraldehyde at a predetermined concentration (e.g., IC50). The control group receives no treatment.

-

Incubate for a specific duration to allow for the incorporation of the ¹³C label into downstream metabolites.

-

Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Prepare the metabolite extracts for analysis (e.g., derivatization for GC-MS).

-

Analyze the samples by MS. The mass spectrometer will detect the mass shift in metabolites that have incorporated ¹³C atoms from the labeled glucose.

-

-

Data Analysis: By analyzing the mass isotopologue distribution for key metabolites (e.g., glycolytic intermediates, TCA cycle acids, amino acids), the flux of carbon through these pathways can be determined.

-

Expected Outcome: In L-glyceraldehyde-treated cells, one would expect to see a buildup of ¹³C-labeled glycolytic intermediates upstream of GAPDH and a significant reduction in labeled metabolites downstream, confirming the site of glycolytic inhibition.[16]

Mandatory Visualization

Signaling and Metabolic Pathways

References

- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. The Role of Glyceraldehyde in Biochemistry | Algor Cards [cards.algoreducation.com]

- 4. acs.org [acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The reduction of glyceraldehyde by human erythrocytes. L-hexonate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of D- and L-glyceraldehyde on glucose oxidation, insulin secretion and insulin biosynthesis by pancreatic islets of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glyceraldehyde-derived advanced glycation end products (AGEs). A novel biomarker of postprandial hyperglycaemia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Glyceraldehyde-derived advanced glycation end products (AGEs). A novel biomarker of postprandial hyperglycaemia in diabetic rats | Semantic Scholar [semanticscholar.org]

- 14. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glyceraldehyde-derived advanced glycation end products in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Toxin-to-Treasure: Chonnam National University scientists use engineered enzyme to turn formaldehyde pollutant into high-value chemical - BioEnergy Times [bioenergytimes.com]

- 19. nbinno.com [nbinno.com]

- 20. newsghana.com.gh [newsghana.com.gh]

Unraveling the Thermal Degradation of 2,3-Dihydroxypropanal: A Technical Guide

An In-depth Examination of the Thermal Decomposition Products, Pathways, and Experimental Analysis of a Key Triose Sugar

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and degradation pathways of key biomolecules is paramount. 2,3-dihydroxypropanal, commonly known as glyceraldehyde, is the simplest aldose and a fundamental building block in carbohydrate chemistry and metabolism. Its thermal decomposition is of significant interest in fields ranging from prebiotic chemistry to food science and pharmaceutical formulation. This technical guide provides a detailed overview of the thermal decomposition products of this compound, the experimental protocols used for their identification, and the underlying reaction mechanisms.

Thermal Decomposition Products of this compound

The thermal decomposition of this compound (glyceraldehyde) yields a range of low-molecular-weight carbonyl compounds. Under acidic thermal conditions, the primary decomposition products are formaldehyde (B43269) (CH₂O), acetaldehyde (B116499) (C₂H₄O), glyoxal (B1671930) (C₂H₂O₂), and pyruvaldehyde (C₃H₄O₂)[1]. These molecules are significant in prebiotic chemistry as they can act as precursors for the synthesis of carbohydrates and other organic molecules in formose-like reactions[1].

In addition to these primary fragmentation products, the thermal treatment of glyceraldehyde can also lead to the formation of larger molecules through condensation reactions. Specifically, C5 and C6 sugar-like compounds, which are isomers of pentose (B10789219) and hexose, have been detected. Their formation is attributed to acid-catalyzed aldol (B89426) condensation of the initial aldehyde products[1].

Quantitative Data Summary

While detailed quantitative yields can vary significantly with experimental conditions such as temperature, pressure, and the presence of catalysts, the following table summarizes the key products identified in the thermal decomposition of DL-glyceraldehyde under simulated hydrothermal conditions (323 K, pH 2)[1].

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Significance |

| Formaldehyde | CH₂O | 30.03 | Precursor in formose reaction |

| Acetaldehyde | C₂H₄O | 44.05 | Precursor for amino acid synthesis (e.g., alanine) |

| Glyoxal | C₂H₂O₂ | 58.04 | Intermediate in formose-like reactions |

| Pyruvaldehyde | C₃H₄O₂ | 72.06 | Intermediate in formose-like reactions |

| Pentose Isomers | C₅H₁₀O₅ | 150.13 | Product of aldol condensation |

| Hexose Isomers | C₆H₁₂O₆ | 180.16 | Product of aldol condensation |

Experimental Protocols for Analysis

The identification and quantification of the thermal decomposition products of this compound necessitate a suite of advanced analytical techniques. The primary methods employed include chromatography coupled with mass spectrometry and spectroscopic techniques.

Analysis of Decomposition Products in Aqueous Media

For studies conducted in simulated hydrothermal conditions, a combination of chromatographic and spectroscopic methods is employed to analyze the reaction products in the aqueous phase.

Experimental Workflow for Hydrothermal Decomposition Analysis

References

Quantum Chemical Calculations of 2,3-Dihydroxypropanal Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical methodologies used to explore the conformational landscape of 2,3-dihydroxypropanal, also known as glyceraldehyde. Understanding the conformational preferences of this fundamental carbohydrate is crucial for various applications, including drug design, where molecular shape plays a critical role in biological activity. This document outlines the theoretical approaches, computational protocols, and data analysis involved in identifying and characterizing the stable conformers of this compound.

Introduction to Conformational Analysis

This compound is a small, flexible molecule with multiple rotatable bonds, giving rise to a complex potential energy surface with numerous conformers. The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonding, steric hindrance, and torsional strain. Quantum chemical calculations provide a powerful tool to investigate these subtle energetic differences and to predict the equilibrium populations of different conformers in the gas phase and in solution.

A thorough conformational analysis is a critical step in computational drug discovery and molecular modeling. The three-dimensional structure of a ligand is a key determinant of its binding affinity to a biological target. By identifying the low-energy conformers of this compound, researchers can gain insights into its bioactive conformations and design more effective therapeutic agents.

Theoretical Framework and Computational Protocols

The conformational analysis of this compound typically involves a multi-step computational workflow. This process begins with a broad exploration of the conformational space to identify potential energy minima, followed by more accurate calculations to refine the structures and relative energies of the most stable conformers.

Conformational Search Strategy

A critical initial step is the systematic or stochastic search of the potential energy surface (PES). For a molecule like this compound, with several rotatable bonds, a systematic scan of all dihedral angles can be computationally expensive.

A common approach involves an initial exploration of the PES by systematically rotating the key dihedral angles. For this compound, the four most important torsion angles that define the overall conformation are:

-

τ1: O1-C1-C2-O2

-

τ2: H-C1-C2-C3

-

τ3: C1-C2-C3-O3

-

τ4: C2-C3-O3-H

In a foundational study, the energy hypersurface was explored by varying each of these four torsion angles in 30° increments. This systematic search allows for the identification of various local minima on the potential energy surface.

Quantum Chemical Methods

A hierarchy of quantum chemical methods is employed to balance computational cost and accuracy.

-

Initial Screening: An initial screening of the conformers is often performed using computationally less demanding methods. For instance, an ab initio Hartree-Fock (HF) method with a modest basis set, such as 3-21G, combined with a continuum solvation model like the Generalized Born (GB) model, can be used to map the initial energy landscape.

-

Geometry Optimization and Energy Refinement: The low-energy conformers identified in the initial scan are then subjected to full geometry optimization and energy calculations at a higher level of theory. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with a functional such as B3LYP and a larger basis set, for example, 6-31G**. This level of theory provides a good compromise between accuracy and computational expense for molecules of this size. For even higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed, though at a significantly higher computational cost.

Software and Implementation

Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are typically used to perform these calculations. The specific keywords and settings will vary depending on the chosen software, but the general protocol involves:

-

Input Structure Generation: Creating an initial 3D structure of this compound.

-

Conformational Search: Performing a systematic or stochastic search of the conformational space.

-

Geometry Optimization: Optimizing the geometry of each identified conformer to find the nearest local minimum on the potential energy surface.

-

Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: Determining the relative energies of the conformers to establish their relative populations based on the Boltzmann distribution.

Data Presentation: Conformers of this compound

The results of a comprehensive conformational analysis are best presented in a structured tabular format, allowing for easy comparison of the key properties of each conformer. The following tables are illustrative of the type of data generated in such a study.

Note: The specific values in the following tables are based on representative data from computational studies and are intended to illustrate the format of data presentation. A detailed study would involve the characterization of a larger number of conformers.

Table 1: Relative Energies and Populations of the Most Stable Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 0.00 | 45.2 |

| Conf-2 | 0.50 | 20.1 |

| Conf-3 | 0.85 | 11.5 |

| Conf-4 | 1.20 | 6.8 |

| Conf-5 | 1.50 | 4.3 |

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Conformer ID | τ1 (O1-C1-C2-O2) | τ2 (H-C1-C2-C3) | τ3 (C1-C2-C3-O3) | τ4 (C2-C3-O3-H) |

| Conf-1 | 65.2 | 175.1 | -60.5 | 178.9 |

| Conf-2 | -70.3 | 178.4 | 62.1 | -65.3 |

| Conf-3 | 170.8 | -65.7 | 175.3 | 60.1 |

| Conf-4 | 68.9 | 60.2 | -178.2 | 175.4 |

| Conf-5 | -175.4 | 63.5 | 65.8 | -177.0 |

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for conducting a quantum chemical conformational analysis of this compound.

Protocol 1: Systematic Conformational Search and Initial Optimization

-

Initial Structure: Build an initial structure of this compound in a molecular modeling program.

-